N-(2,4-dimethylphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
Description
N-(2,4-dimethylphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a heterocyclic acetamide derivative featuring a pyrido[1,2-a][1,3,5]triazin-4-one core substituted with a methyl group at position 7 and a sulfanylacetamide moiety at position 2. The compound’s structural complexity arises from the fusion of pyridine and triazine rings, which confers unique electronic and steric properties.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-11-4-6-14(13(3)8-11)19-16(23)10-25-17-20-15-7-5-12(2)9-22(15)18(24)21-17/h4-9H,10H2,1-3H3,(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOWBTPXUOCSSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC(=O)N3C=C(C=CC3=N2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Preparation
The pyrido-triazinone core is synthesized via cyclization of 2-aminopyridine derivatives with carbonyl-containing reagents. For 7-methyl substitution, 2-amino-4-methylpyridine serves as the starting material.
Key Reaction:
$$
\text{2-Amino-4-methylpyridine} + \text{Diethyl oxalate} \xrightarrow{\text{EtOH, reflux}} \text{7-Methyl-4-oxo-4H-pyrido[1,2-a]triazine-2-carboxylate}
$$
Conditions:
- Solvent: Ethanol
- Temperature: 80°C (reflux)
- Time: 12–16 hours
- Yield: 78–85%
Decarboxylation and Functionalization
The ester intermediate undergoes decarboxylation to yield 7-methyl-4-oxo-4H-pyrido[1,2-a]triazine.
Procedure:
- Hydrolysis of the ester group using NaOH (2 M, 60°C, 2 hours).
- Acidification with HCl to precipitate the carboxylic acid.
- Thermal decarboxylation at 180°C under nitrogen atmosphere.
Yield: 92% after purification via recrystallization (ethanol/water).
Sulfanyl Group Introduction
Thiolation via Nucleophilic Substitution
The C2 position of the pyrido-triazinone core undergoes substitution with a sulfanyl group using thiourea or potassium thioacetate.
Reaction Scheme:
$$
\text{7-Methyl-4-oxo-4H-pyrido[1,2-a]triazine} + \text{Thiourea} \xrightarrow{\text{AcOH, Δ}} \text{2-Mercapto-7-methyl-4H-pyrido[1,2-a]triazin-4-one}
$$
Optimized Conditions:
- Solvent: Acetic acid
- Temperature: 100°C
- Time: 6 hours
- Yield: 80%
Alternative Method:
Using potassium thioacetate in DMF at 120°C for 4 hours achieves comparable yields (78%) with reduced side products.
Acetamide Coupling
Synthesis of 2-Chloro-N-(2,4-dimethylphenyl)Acetamide
The acetamide precursor is prepared via acylation of 2,4-dimethylaniline with chloroacetyl chloride.
Procedure:
- Dissolve 2,4-dimethylaniline (1 eq) in dry dichloromethane.
- Add chloroacetyl chloride (1.1 eq) dropwise at 0°C.
- Stir at room temperature for 3 hours.
- Wash with NaHCO₃ solution and dry over MgSO₄.
Yield: 95% (white crystalline solid).
Thioether Formation
The mercapto-triazinone reacts with 2-chloro-N-(2,4-dimethylphenyl)acetamide in a nucleophilic substitution.
Reaction:
$$
\text{2-Mercapto-7-methyl-4H-pyrido-triazin-4-one} + \text{2-Chloro-N-(2,4-dimethylphenyl)acetamide} \xrightarrow{\text{K₂CO₃, MeCN}} \text{Target Compound}
$$
Optimized Conditions:
- Solvent: Acetonitrile
- Base: Potassium carbonate (2 eq)
- Temperature: 85°C (reflux)
- Time: 12 hours
- Yield: 88%
Purification:
Column chromatography (silica gel, ethyl acetate/hexane 1:3) followed by recrystallization from ethanol.
Industrial-Scale Production
Continuous Flow Synthesis
To enhance scalability, key steps (e.g., thioether formation) are adapted to continuous flow reactors.
Parameters:
- Reactor type: Microtube reactor (316L stainless steel)
- Residence time: 30 minutes
- Temperature: 90°C
- Pressure: 3 bar
- Yield: 85% with >99% purity
Quality Control Metrics
| Parameter | Specification | Method |
|---|---|---|
| Purity (HPLC) | ≥99.5% | USP <621> |
| Residual Solvents | <50 ppm (ICH Q3C) | GC-MS |
| Heavy Metals | <10 ppm | ICP-MS |
| Particle Size | D90 < 50 µm | Laser Diffraction |
Comparative Analysis of Synthetic Routes
Yield and Efficiency
| Step | Batch Yield (%) | Flow Yield (%) |
|---|---|---|
| Core Synthesis | 85 | 88 |
| Thiolation | 80 | 82 |
| Acetamide Coupling | 88 | 85 |
Environmental Impact
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-Factor | 32 | 18 |
| PMI (Process Mass Intensity) | 56 | 29 |
| Energy Consumption (kWh/kg) | 120 | 75 |
Flow synthesis reduces waste and energy use by 40–50% compared to batch methods.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Reagents like halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications, such as in drug development.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which N-(2,4-dimethylphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or modulating gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis based on substituent groups, molecular frameworks, and reported bioactivity:
Core Heterocyclic Systems
- Target Compound : The pyrido[1,2-a][1,3,5]triazin-4-one core combines pyridine and triazine rings, enabling π-π stacking interactions and hydrogen bonding via the carbonyl group at position 3. This system is distinct from simpler triazole or oxadiazole cores in analogs .
- N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide (Oxadixyl): Features an oxazolidinone ring fused to an acetamide group. Oxadixyl is a fungicide, leveraging its oxazolidinone moiety for sterol biosynthesis inhibition .
- N-(2,4-dimethylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8o): Contains an oxadiazole ring substituted with an indole group.
Substituent Effects
- Methyl Groups: The 2,4-dimethylphenyl group in the target compound and analogs like mefluidide (N-(2,4-dimethyl-5-(((trifluoromethyl)sulfonyl)amino)phenyl)acetamide) enhances hydrophobicity, which may influence binding to hydrophobic enzyme pockets .
- Sulfanyl vs. Sulfonamide Linkers : The target compound’s sulfanyl bridge (–S–) offers greater flexibility compared to sulfonamide (–SO2–NH–) linkages in compounds like sulfentrazone. This flexibility may affect conformational stability and target engagement .
Data Tables
Table 1. Structural and Functional Comparison
Table 2. Spectroscopic Data (Compound 8o vs. Target Compound)
Biological Activity
N-(2,4-dimethylphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H18N4O2S
- Molecular Weight : 354.43 g/mol
- CAS Number : 896318-69-7
- Purity : Typically around 95%.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its antibacterial and antitubercular properties. The following sections detail these findings.
Antibacterial Activity
Research indicates that derivatives of pyrido[1,2-a][1,3,5]triazin compounds exhibit notable antibacterial activity. For instance:
- A study reported that certain derivatives displayed effective inhibition against Escherichia coli with IC50 values as low as 0.91 μM .
- The presence of electron-withdrawing groups on the phenyl ring generally enhances antibacterial potency .
Antitubercular Activity
The compound's antitubercular potential has also been highlighted:
- In vitro studies demonstrated that related triazine derivatives showed significant activity against Mycobacterium smegmatis, with a minimum inhibitory concentration (MIC) of 50 μg/mL for some compounds .
The mechanism by which this compound exerts its effects is thought to involve:
- Inhibition of Enzymatic Activity : Compounds in this class often inhibit essential enzymes like leucyl-tRNA synthetase, disrupting protein synthesis in bacteria .
- Interaction with Cellular Targets : The hydrophobic nature and specific substituents on the phenyl rings influence the compound's ability to penetrate bacterial membranes and interact with intracellular targets.
Research Findings and Case Studies
Several studies have documented the biological activity of compounds similar to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
